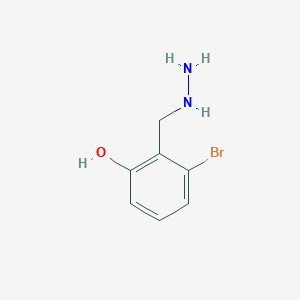
Diphenylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenylmethanesulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, diuretic, hypoglycemic, anticancer, and anti-inflammatory properties . This compound, specifically, is characterized by its structure, which includes a sulfonamide group attached to a diphenylmethane moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of diphenylmethanesulfonamide typically involves the reaction between diphenylmethane and sulfonyl chloride in the presence of a base. One common method includes the use of aniline and alpha-toluenesulfonyl chloride . The reaction conditions often require an organic or inorganic base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of sulfonamides, including this compound, often employs large-scale reactions using sulfonyl chlorides and amines. The process may involve the use of catalysts to enhance the reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Diphenylmethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Common Reagents and Conditions:
Substitution: Reagents like sodium sulfinates and amines are commonly used in substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are employed.
Major Products:
Substitution: Products include various substituted sulfonamides.
Oxidation: Products include sulfonic acids.
Reduction: Products include primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Diphenylmethanesulfonamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of diphenylmethanesulfonamide involves its interaction with specific molecular targets. Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial DNA synthesis, thereby exerting antibacterial effects. The compound may also interact with other molecular pathways depending on its specific structure and functional groups .
Vergleich Mit ähnlichen Verbindungen
- Sulfanilamide
- Sulfamethoxazole
- Sulfadiazine
Comparison: Diphenylmethanesulfonamide is unique due to its diphenylmethane moiety, which distinguishes it from other sulfonamides like sulfanilamide and sulfamethoxazole. This structural difference can influence its biological activity and chemical reactivity .
Eigenschaften
Molekularformel |
C13H13NO2S |
|---|---|
Molekulargewicht |
247.31 g/mol |
IUPAC-Name |
diphenylmethanesulfonamide |
InChI |
InChI=1S/C13H13NO2S/c14-17(15,16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H2,14,15,16) |
InChI-Schlüssel |
DPYKEYXMUFFQAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


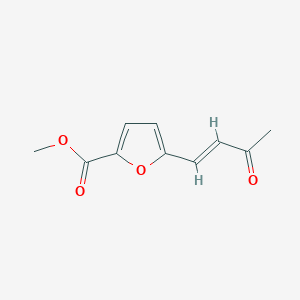
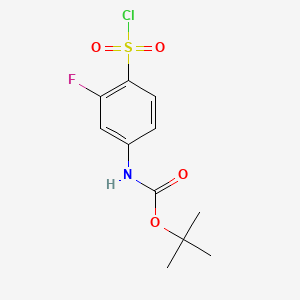

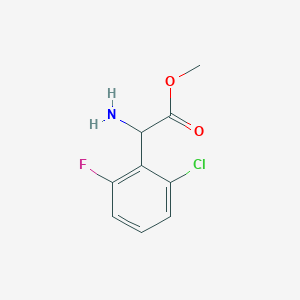

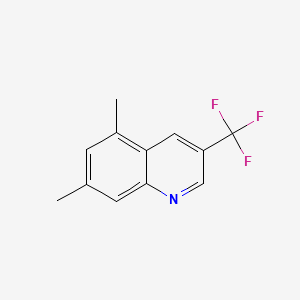

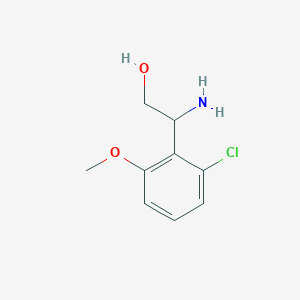
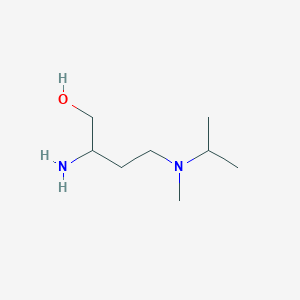

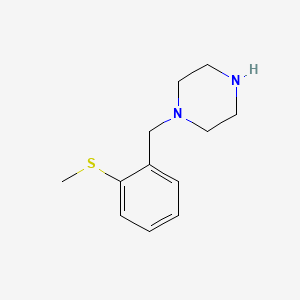
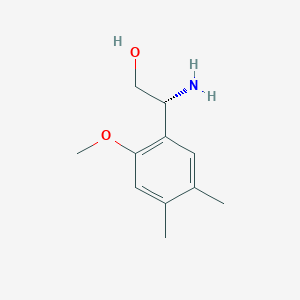
![n-[(4-Chloro-3-fluorophenyl)methyl]hydroxylamine](/img/structure/B13604666.png)
